2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE
CAS No.: 1223352-50-8
Cat. No.: VC7049958
Molecular Formula: C10H17N3O
Molecular Weight: 195.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223352-50-8 |
|---|---|
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.266 |
| IUPAC Name | 2-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-12-11-9(2)14-10/h8H,3-7H2,1-2H3 |
| Standard InChI Key | VSBDXGGKWNBICL-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC2=NN=C(O2)C |
Introduction
2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE is a synthetic organic compound featuring a piperidine core substituted with a methyl group and a 5-methyl-1,3,4-oxadiazole moiety linked via a methylene bridge. The structure combines the pharmacologically significant piperidine ring with an oxadiazole heterocycle, which is often associated with bioactivity in medicinal chemistry.
Synthesis Pathway
The synthesis of 2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE typically involves:
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Formation of the Oxadiazole Core:
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The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
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Attachment to the Piperidine Ring:
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The oxadiazole moiety is linked to the piperidine core via a methylene bridge using alkylation reactions.
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Final Functionalization:
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Introduction of methyl groups on both the piperidine and oxadiazole rings is achieved through selective alkylation techniques.
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Applications in Medicinal Chemistry
Compounds containing the 1,3,4-oxadiazole motif are known for their wide range of biological activities:
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Antimicrobial Activity:
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CNS Activity:
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Anticancer Potential:
Physical and Spectroscopic Characterization
| Technique | Observed Data |
|---|---|
| NMR (1H and 13C) | Distinct signals corresponding to piperidine protons and oxadiazole carbons |
| Mass Spectrometry | Molecular ion peak consistent with C10H17N3O |
| IR Spectroscopy | Characteristic peaks for C=N stretching in the oxadiazole ring (~1600 cm⁻¹) |
These techniques confirm the structural integrity of the compound and its functional groups.
Potential Research Directions
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Drug Discovery:
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Further exploration of its pharmacokinetics and pharmacodynamics to assess therapeutic potential.
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Material Science Applications:
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Use in designing advanced materials due to its heterocyclic structure.
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Structure-Activity Relationship (SAR) Studies:
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Modifications on the piperidine or oxadiazole rings could yield derivatives with enhanced biological activity.
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This compound represents an intriguing intersection of heterocyclic chemistry and medicinal applications, warranting further investigation into its properties and uses across scientific disciplines.
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